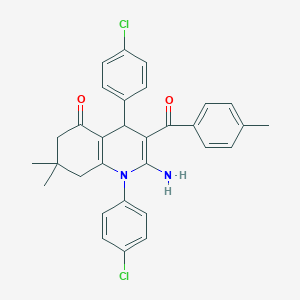
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-210 due to its complex chemical structure. BML-210 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects in laboratory experiments.
Wirkmechanismus
The mechanism of action of BML-210 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. BML-210 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, BML-210 can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth. BML-210 has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BML-210 has a variety of biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, BML-210 has been shown to have anti-inflammatory and neuroprotective effects. BML-210 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BML-210 in laboratory experiments is its potent activity against cancer cells. BML-210 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using BML-210 is its complex chemical structure, which can make it difficult to synthesize and purify. Additionally, the mechanism of action of BML-210 is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are many potential future directions for research on BML-210. One area of research could focus on the development of new synthesis methods for BML-210 that are more efficient and cost-effective. Another area of research could focus on the development of new derivatives of BML-210 that have improved activity and selectivity against cancer cells. Additionally, further research could be done to better understand the mechanism of action of BML-210 and its effects on different signaling pathways in cells.
Synthesemethoden
The synthesis of BML-210 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 4-chlorobenzophenone, 4-methylbenzoyl chloride, and 2-amino-3,5-dimethylpyridine. The synthesis involves the reaction of these starting materials with various reagents and catalysts to produce the final product. The synthesis of BML-210 is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
BML-210 has been studied extensively for its potential applications in scientific research. One of the most promising applications of BML-210 is in the field of cancer research. BML-210 has been shown to have potent anti-cancer activity in laboratory experiments. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. BML-210 has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and inflammation.
Eigenschaften
Produktname |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C31H28Cl2N2O2 |
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
2-amino-1,4-bis(4-chlorophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H28Cl2N2O2/c1-18-4-6-20(7-5-18)29(37)28-26(19-8-10-21(32)11-9-19)27-24(16-31(2,3)17-25(27)36)35(30(28)34)23-14-12-22(33)13-15-23/h4-15,26H,16-17,34H2,1-3H3 |
InChI-Schlüssel |
YKRFUBBMPKUJRU-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)Cl)C(=O)CC(C3)(C)C)C5=CC=C(C=C5)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304287.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304288.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304296.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)